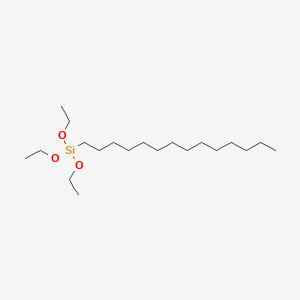

Tetradecyltriethoxysilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

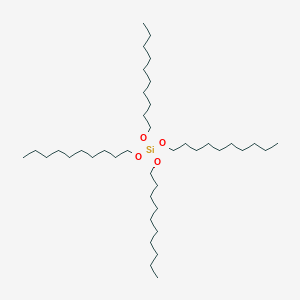

Tetradecyltriethoxysilane (TDES) is a silane coupling agent that has been widely used in various scientific research applications. It is a colorless, transparent liquid that is soluble in organic solvents and water. TDES is mainly used as a surface modifier, adhesion promoter, and crosslinking agent in various fields such as materials science, chemistry, and biology.

Mecanismo De Acción

The mechanism of action of Tetradecyltriethoxysilane is based on its ability to form covalent bonds with various surfaces. Tetradecyltriethoxysilane has a triethoxysilane group that can react with hydroxyl groups on the surface of nanoparticles or polymers. The reaction produces a siloxane bond, which can improve the adhesion and crosslinking between the surface and Tetradecyltriethoxysilane. The hydrophobicity of Tetradecyltriethoxysilane can also modify the surface properties of nanoparticles or polymers, which can affect their physical and chemical properties.

Biochemical and Physiological Effects:

Tetradecyltriethoxysilane has been reported to have low toxicity and biocompatibility, which makes it a suitable candidate for biomedical applications. Tetradecyltriethoxysilane can modify the surface properties of various biomaterials such as titanium, hydroxyapatite, and chitosan, which can improve their biocompatibility and cell adhesion. Moreover, Tetradecyltriethoxysilane can also immobilize enzymes on various surfaces, which can enhance their catalytic activity and stability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Tetradecyltriethoxysilane in lab experiments are its ease of synthesis, low toxicity, and biocompatibility. Tetradecyltriethoxysilane can modify the surface properties of various materials, which can improve their physical and chemical properties. However, the limitations of using Tetradecyltriethoxysilane in lab experiments are its hydrophobicity, which can affect the dispersibility of nanoparticles or polymers in aqueous solutions. Moreover, the reaction between Tetradecyltriethoxysilane and the surface functional groups can be affected by the pH, temperature, and reaction time, which can affect the yield and quality of the modified materials.

Direcciones Futuras

The future directions of Tetradecyltriethoxysilane research are to explore its potential applications in various fields such as drug delivery, tissue engineering, and biosensors. Tetradecyltriethoxysilane can be used to modify the surface properties of various drug delivery systems such as liposomes, nanoparticles, and micelles, which can improve their stability and targeting efficiency. Moreover, Tetradecyltriethoxysilane can also be used to modify the surface properties of various tissue engineering scaffolds, which can improve their biocompatibility and cell adhesion. Furthermore, Tetradecyltriethoxysilane can be used to immobilize various biomolecules such as antibodies, enzymes, and DNA, which can enhance the sensitivity and specificity of biosensors.

Conclusion:

In conclusion, Tetradecyltriethoxysilane is a versatile silane coupling agent that has been widely used in various scientific research applications. Tetradecyltriethoxysilane can modify the surface properties of various materials, which can improve their physical and chemical properties. Tetradecyltriethoxysilane has low toxicity and biocompatibility, which makes it a suitable candidate for biomedical applications. The future directions of Tetradecyltriethoxysilane research are to explore its potential applications in various fields such as drug delivery, tissue engineering, and biosensors.

Métodos De Síntesis

Tetradecyltriethoxysilane can be synthesized by the reaction of 1-bromotetradecane with triethoxysilane in the presence of a base such as sodium hydride. The reaction produces Tetradecyltriethoxysilane and sodium bromide as a byproduct. The yield of Tetradecyltriethoxysilane can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.

Aplicaciones Científicas De Investigación

Tetradecyltriethoxysilane has been extensively used in various scientific research applications such as surface modification of nanoparticles, preparation of polymer composites, and immobilization of enzymes. Tetradecyltriethoxysilane can modify the surface properties of nanoparticles by forming a covalent bond with the surface functional groups. This modification can improve the stability, dispersibility, and biocompatibility of nanoparticles. Tetradecyltriethoxysilane can also improve the mechanical properties and thermal stability of polymer composites by crosslinking the polymer chains. Moreover, Tetradecyltriethoxysilane can immobilize enzymes on various surfaces such as glass, silica, and metal oxide, which can enhance the catalytic activity and stability of enzymes.

Propiedades

Número CAS |

16153-27-8 |

|---|---|

Fórmula molecular |

C20H44O3Si |

Peso molecular |

360.6 g/mol |

Nombre IUPAC |

triethoxy(tetradecyl)silane |

InChI |

InChI=1S/C20H44O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-24(21-6-2,22-7-3)23-8-4/h5-20H2,1-4H3 |

Clave InChI |

SVKDNKCAGJVMMY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC[Si](OCC)(OCC)OCC |

SMILES canónico |

CCCCCCCCCCCCCC[Si](OCC)(OCC)OCC |

Otros números CAS |

16153-27-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)